5-Iodo-1-propylpyrazole-3-carbaldehyde
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Overview
Description
5-Iodo-1-propylpyrazole-3-carbaldehyde is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of an iodine atom at the 5-position, a propyl group at the 1-position, and an aldehyde group at the 3-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-propylpyrazole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the iodination of 1-propylpyrazole-3-carbaldehyde. This can be done using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Another method involves the use of a halogen exchange reaction, where a precursor compound containing a different halogen (e.g., bromine) is treated with an iodine source such as sodium iodide in the presence of a catalyst like copper(I) iodide. This reaction can be performed in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1-propylpyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF, thiourea in ethanol.
Major Products Formed
Oxidation: 5-Iodo-1-propylpyrazole-3-carboxylic acid.
Reduction: 5-Iodo-1-propylpyrazole-3-methanol.
Substitution: 5-Azido-1-propylpyrazole-3-carbaldehyde, 5-Thio-1-propylpyrazole-3-carbaldehyde.
Scientific Research Applications
5-Iodo-1-propylpyrazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study biological processes involving pyrazole derivatives.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Iodo-1-propylpyrazole-3-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups (iodine, aldehyde, and propyl). The exact pathways and targets involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-propylpyrazole-3-carbaldehyde
- 5-Chloro-1-propylpyrazole-3-carbaldehyde
- 5-Fluoro-1-propylpyrazole-3-carbaldehyde
Uniqueness
5-Iodo-1-propylpyrazole-3-carbaldehyde is unique due to the presence of the iodine atom, which can impart distinct reactivity and properties compared to its halogenated analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s behavior in chemical reactions and interactions with biological targets.
Properties
IUPAC Name |
5-iodo-1-propylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O/c1-2-3-10-7(8)4-6(5-11)9-10/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUPOZCRWLFSCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)C=O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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